

Commercial Availability and Application of Bisphenol A-d4 Analytical Standard: A Technical Guide

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Compound of Interest

Compound Name: *Bisphenol A-d4*

Cat. No.: *B12388952*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **Bisphenol A-d4** (BPA-d4) analytical standards, their key characteristics, and detailed experimental protocols for their use in quantitative analysis. This deuterated internal standard is essential for accurate and precise measurement of Bisphenol A (BPA) in various matrices, a critical task given the compound's prevalence and potential as an endocrine disruptor.

Commercial Availability and Specifications

Bisphenol A-d4 and its isotopologues, primarily Bisphenol A-d16, are available from several reputable suppliers of analytical reference materials. These standards are crucial for the isotope dilution mass spectrometry method, which is the gold standard for quantitative analysis of organic micropollutants. The use of a deuterated internal standard like BPA-d16 corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate results.^{[1][2][3]}

Below is a summary of commercially available Bisphenol A deuterated analytical standards from leading suppliers.

Supplier	Product Name	CAS Number	Molecular Weight	Isotopic Purity (atom % D)	Chemical Purity	Format
LGC Standards	Bisphenol A D16	96210-87-6	244.38	Not specified on product page	Not specified on product page	Neat
Sigma-Aldrich	Bisphenol A-d16	96210-87-6	244.38	98	≥99% (CP)	Solid
Cambridge Isotope Laboratories, Inc.	Bisphenol A (D ₁₆ , 98%)	96210-87-6	244.38	98	98%	Neat

Note: "Neat" refers to the pure compound, while "Solid" indicates the physical state at room temperature. Isotopic and chemical purity levels are as reported by the suppliers and may vary by lot. Researchers should always refer to the Certificate of Analysis (CoA) for specific lot details.[\[4\]](#)[\[5\]](#)

Synthesis of Deuterated Bisphenol A

The synthesis of unlabeled Bisphenol A typically involves the condensation of two equivalents of phenol with one equivalent of acetone, catalyzed by a strong acid such as hydrogen chloride.[\[6\]](#) The production of deuterated Bisphenol A follows a similar principle, utilizing deuterated precursors. For instance, the synthesis of Bisphenol A-d16 involves the reaction of deuterated phenol (phenol-d6) with deuterated acetone (acetone-d6) in the presence of an acid catalyst. The resulting product is then purified to meet the stringent requirements of an analytical standard.

The isotopic enrichment of the final product is a critical parameter and is typically determined using techniques such as high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[\[7\]](#)[\[8\]](#) These methods allow for the precise determination of the degree and position of deuterium labeling.

Experimental Protocols for Quantitative Analysis using Bisphenol A-d4

The following sections provide detailed methodologies for the analysis of Bisphenol A in environmental and biological samples using **Bisphenol A-d4** as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a common technique for the pre-concentration and purification of Bisphenol A from aqueous samples.^{[3][9][10][11]}

Materials:

- SPE cartridges (e.g., C18)
- Methanol (HPLC grade)
- Deionized water
- Hexane (HPLC grade)
- Nitrogen gas for evaporation
- Vortex mixer
- Vacuum manifold

Protocol:

- **Cartridge Conditioning:** Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water.
- **Sample Loading:** To a 100 mL water sample, add a known amount of Bisphenol A-d16 internal standard solution. Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

- **Washing:** Wash the cartridge with 3 mL of 5% aqueous methanol to remove interfering substances.
- **Drying:** Dry the cartridge by drawing air through it under vacuum for 10-15 minutes.
- **Elution:** Elute the retained Bisphenol A and Bisphenol A-d16 from the cartridge with two 3 mL aliquots of methanol.
- **Solvent Evaporation:** Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- **Reconstitution:** Reconstitute the dried residue in a suitable solvent (e.g., 1 mL of hexane for GC-MS or mobile phase for LC-MS) for analysis.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, the polar hydroxyl groups of Bisphenol A must be derivatized to increase its volatility and improve chromatographic performance. Silylation is a common derivatization technique.^{[12][13][14][15][16]}

Materials:

- N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
- Pyridine
- Heating block or oven

Protocol:

- To the reconstituted sample extract from the SPE procedure, add 70 µL of BSTFA with 1% TMCS and 10 µL of pyridine.
- Seal the vial and heat at 70°C for 30 minutes.
- Cool the vial to room temperature. The sample is now ready for GC-MS injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for nonpolar compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Injector Temperature: 280°C
- Oven Temperature Program:
 - Initial temperature: 120°C, hold for 1 minute.
 - Ramp: 10°C/min to 300°C.
 - Hold: 6 minutes at 300°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
 - Bisphenol A (derivatized): Monitor characteristic ions (e.g., m/z 357, 372).
 - Bisphenol A-d16 (derivatized): Monitor characteristic ions (e.g., m/z 368, 384).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and selectivity for the analysis of Bisphenol A without the need for derivatization.[\[1\]](#)[\[2\]](#)[\[11\]](#)[\[17\]](#)

Instrumentation and Conditions:

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 μ m particle size).
- Mobile Phase:
 - A: Water with 0.1% formic acid
 - B: Acetonitrile with 0.1% formic acid
- Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - Bisphenol A: Monitor transitions such as m/z 227 \rightarrow 133 and 227 \rightarrow 212.
 - Bisphenol A-d16: Monitor the transition m/z 241 \rightarrow 223.

Visualizations

Experimental Workflow

The following diagram illustrates the typical experimental workflow for the analysis of Bisphenol A in a water sample using Bisphenol A-d16 as an internal standard, followed by GC-MS analysis.

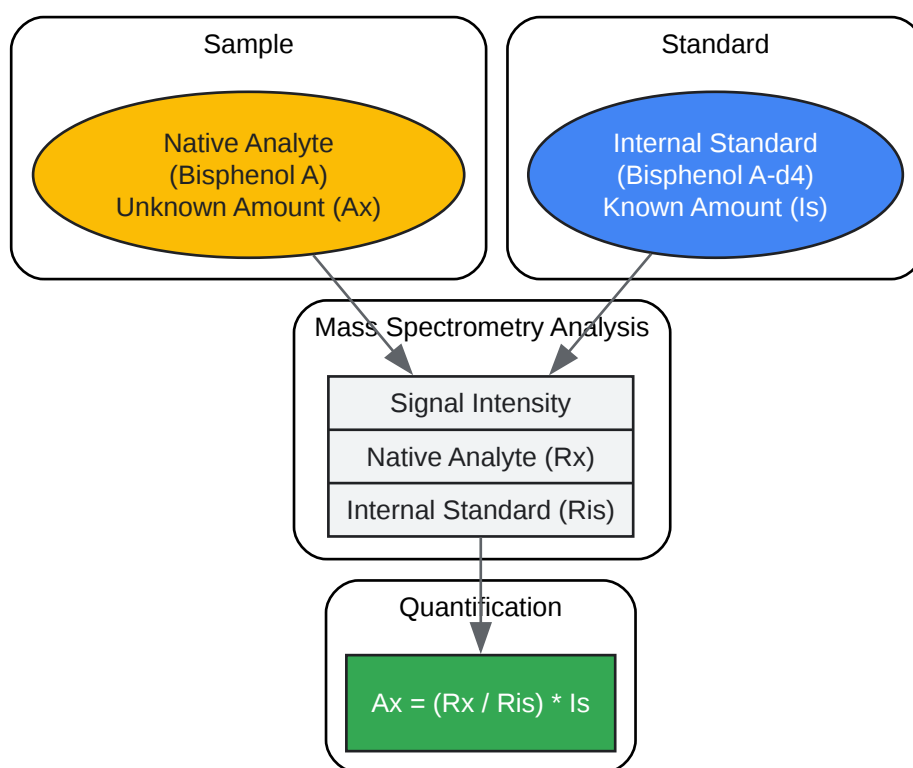


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Figure 1: Experimental workflow for BPA analysis.

Principle of Isotope Dilution Mass Spectrometry

This diagram illustrates the fundamental principle of isotope dilution mass spectrometry, where a known amount of a labeled internal standard is added to a sample containing an unknown amount of the native analyte. The ratio of the signals from the native and labeled compounds in the mass spectrometer allows for accurate quantification.



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Figure 2: Principle of isotope dilution analysis.

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